molecular formula C15H21N3O B7616513 2-(2-methylbenzimidazol-1-yl)-N-pentan-3-ylacetamide

2-(2-methylbenzimidazol-1-yl)-N-pentan-3-ylacetamide

Cat. No.: B7616513
M. Wt: 259.35 g/mol
InChI Key: NFRCJOLVFPXJAY-UHFFFAOYSA-N
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Description

2-(2-methylbenzimidazol-1-yl)-N-pentan-3-ylacetamide is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core substituted with a pentan-3-ylacetamide group, making it a unique entity within this class of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylbenzimidazol-1-yl)-N-pentan-3-ylacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The general synthetic pathway includes:

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs catalytic redox cycling and other efficient synthetic methodologies to achieve high yields and purity . The use of automated reactors and continuous flow systems can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylbenzimidazol-1-yl)-N-pentan-3-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methylbenzimidazol-1-yl)-N-pentan-3-ylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other benzimidazole derivatives .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)-N-pentan-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-4-12(5-2)17-15(19)10-18-11(3)16-13-8-6-7-9-14(13)18/h6-9,12H,4-5,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRCJOLVFPXJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)CN1C(=NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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